molecular formula C9H14Cl2N4O5Pt B12754004 3-Aminocytidinedichloroplatinum(II) CAS No. 84799-07-5

3-Aminocytidinedichloroplatinum(II)

Cat. No.: B12754004
CAS No.: 84799-07-5
M. Wt: 524.22 g/mol
InChI Key: PONODDBYMYDKIL-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves the conjugation of cytarabine with a platinum-based moiety. The process typically starts with the preparation of cytarabine, which is synthesized from uridine through a series of chemical reactions including selective protection, oxidation, and amination . The platinum complex is then introduced through a ligand exchange reaction, where dichloroplatinum(II) reacts with the amino group of cytarabine under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of cytarabine followed by its conjugation with dichloroplatinum(II). The process would require stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography would be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves its interaction with DNA. The cytarabine moiety inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. The platinum moiety forms cross-links with DNA, further disrupting DNA replication and transcription . These combined actions result in the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) is unique due to its dual mechanism of action, combining the DNA synthesis inhibition of cytarabine with the DNA cross-linking ability of platinum complexes. This dual action enhances its cytotoxicity against cancer cells compared to either component alone .

Properties

CAS No.

84799-07-5

Molecular Formula

C9H14Cl2N4O5Pt

Molecular Weight

524.22 g/mol

IUPAC Name

3-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one;platinum(2+);dichloride

InChI

InChI=1S/C9H14N4O5.2ClH.Pt/c10-5-1-2-12(9(17)13(5)11)8-7(16)6(15)4(3-14)18-8;;;/h1-2,4,6-8,10,14-16H,3,11H2;2*1H;/q;;;+2/p-2

InChI Key

PONODDBYMYDKIL-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)N(C1=N)N)C2C(C(C(O2)CO)O)O.[Cl-].[Cl-].[Pt+2]

Origin of Product

United States

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